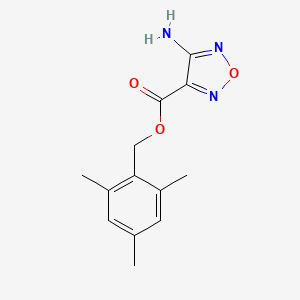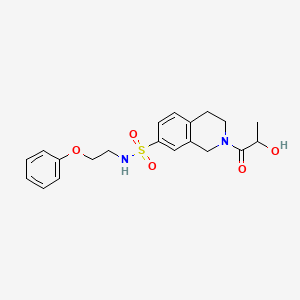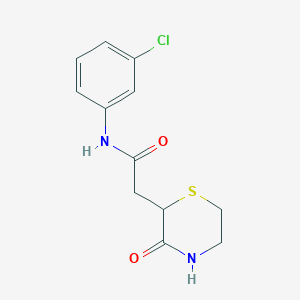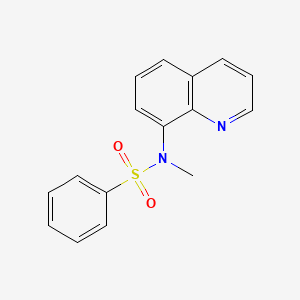![molecular formula C19H26N4O2 B5579599 3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazolo and pyrimidine derivatives has been reported through various methods, including three-component synthesis techniques. For example, Ranjbar‐Karimi et al. (2010) described the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using a simple and convenient three-component condensation method (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010). These methods could potentially be adapted for the synthesis of the compound , highlighting the versatility of synthetic routes in producing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds with similar scaffolds, such as triazolo and pyridine derivatives, has been extensively studied. Gumus et al. (2018) conducted experimental and theoretical studies, including single-crystal X-ray diffraction and FT-IR spectroscopy, on a related compound, revealing intricate details about bond lengths, angles, and molecular electrostatic potential maps (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018). These analyses are crucial for understanding the 3D conformation and electronic structure of the molecule, which in turn influence its chemical reactivity and interactions.
Chemical Reactions and Properties
The chemical behavior of triazolo and pyridine derivatives under various conditions has been a subject of study. For instance, Zheng et al. (2014) explored the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through an innovative oxidative N-N bond formation, demonstrating the compound's reactivity and the potential for diverse chemical transformations (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014). Such studies shed light on the compound's chemical properties and its susceptibility to undergo specific reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of related heterocyclic compounds provide insights into the compound's stability and suitability for various applications. The detailed crystallographic analysis, as conducted by Gumus et al., offers valuable information on the compound's solid-state characteristics, which are essential for understanding its physical behavior (Gumus et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides, closely related to the compound , involves coupling of 6-hydroxyaminopyrimidine with benzenediazonium salts and oxidation with K3[Fe(CN)6] in water. This synthesis method could be relevant for similar structures (Yavolovskii et al., 2003).
Potential Biological Activities
- The synthesis and reactions of compounds similar to the one , like 3-Acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, have shown the potential for antimicrobial activities, which could indicate similar uses for the compound (Farghaly, 2008).
Chemical Reactions and Derivatives
- Studies on related compounds, such as enaminones, demonstrate their reactivity with hydroxylamine and hydrazines, leading to the formation of azoles and azines. This reactivity could suggest similar pathways for derivatives of the compound in focus (El‐Taweel & Elnagdi, 2001).
Antimicrobial and Antitumor Activities
- Enaminones, similar to the compound , are used to synthesize substituted pyrazoles with demonstrated antitumor and antimicrobial activities. This suggests potential applications for the compound in similar medical fields (Riyadh, 2011).
Novel Molecule Synthesis
- The synthesis of related molecules, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates the potential of the compound for developing novel molecules with possible anti-inflammatory properties (Moloney, 2001).
Heterocyclic Compounds Synthesis
- The compound’s related structures, like isothiazolopyridines and pyridothiazines, have been synthesized using both conventional and modern techniques, hinting at the compound's utility in synthesizing diverse biologically active heterocyclic compounds (Youssef, Azab, & Youssef, 2012).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,25)10-9-14-6-5-7-15(12-14)18(24)20-13-17-22-21-16-8-3-4-11-23(16)17/h5-7,12,25H,3-4,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZHLKUESVHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)







![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)